![molecular formula C21H30N6O2 B2388100 6-Cyclopentyl-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione CAS No. 887672-04-0](/img/structure/B2388100.png)
6-Cyclopentyl-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclopentyl-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C21H30N6O2 and its molecular weight is 398.511. The purity is usually 95%.
BenchChem offers high-quality 6-Cyclopentyl-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Cyclopentyl-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- 8-Cyclopentyl-1,7-dimethyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione (let’s call it 8-CPT ) acts as a potent and selective antagonist for adenosine receptors, particularly the A1 receptor subtype . Adenosine receptors play essential roles in neurotransmission, cardiovascular function, and immune responses. Researchers investigate the effects of 8-CPT on these receptors to better understand their physiological functions and potential therapeutic applications.
- 8-CPT exhibits stimulant effects in animals, surpassing caffeine in potency . Researchers investigate its impact on psychomotor activity, wakefulness, and alertness.
- 8-CPT increases the duration of after-discharge in electrically induced seizures in rats . This property suggests a potential role in seizure control.
- In addition to its adenosine receptor activity, 8-CPT acts as a non-selective phosphodiesterase inhibitor . Phosphodiesterases regulate intracellular cyclic nucleotides (cAMP and cGMP), affecting various cellular processes.
Adenosine Receptor Modulation
Psychomotor Stimulation and Alertness
Epilepsy and Seizure Control
Phosphodiesterase Inhibition
Mechanism of Action
Target of Action
The primary target of this compound, also known as 8-Cyclopentyltheophylline (8-CPT, CPX), is the adenosine receptors , with some selectivity for the A1 receptor subtype . Adenosine receptors play a crucial role in biochemical processes, such as energy transfer and signal transduction.
Mode of Action
8-CPT acts as a potent and selective antagonist for the adenosine receptors . It binds to these receptors, blocking their action and thereby inhibiting the effects of adenosine. It has some selectivity for the A1 receptor subtype, which means it has a higher affinity for this subtype compared to others .
Biochemical Pathways
The antagonistic action of 8-CPT on adenosine receptors affects various biochemical pathways. Adenosine receptors are involved in a wide range of physiological processes, including inflammation, neurotransmission, and smooth muscle contraction. By blocking these receptors, 8-CPT can influence these processes .
Result of Action
The antagonistic action of 8-CPT on adenosine receptors results in a variety of cellular effects. For instance, it has stimulant effects in animals, with slightly higher potency than caffeine . This suggests that it may increase alertness and reduce fatigue.
properties
IUPAC Name |
6-cyclopentyl-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O2/c1-15-14-26-17-18(22-20(26)27(15)16-8-4-5-9-16)23(2)21(29)25(19(17)28)13-12-24-10-6-3-7-11-24/h14,16H,3-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRFHNKNBGOIDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4CCCC4)N(C(=O)N(C3=O)CCN5CCCCC5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Cyclopentyl-1,7-dimethyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

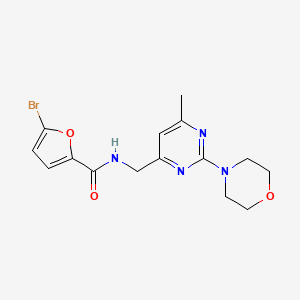
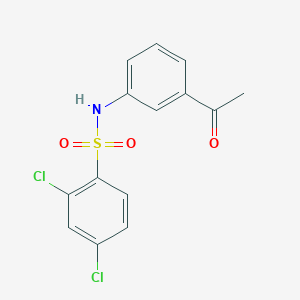
![(E)-2-(2-bromophenyl)-5-(3-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2388020.png)
![(4-(azepan-1-ylsulfonyl)phenyl)(2-(methylthio)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B2388022.png)
![2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid](/img/structure/B2388023.png)
![[2-(Methylcarbamoylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2388024.png)
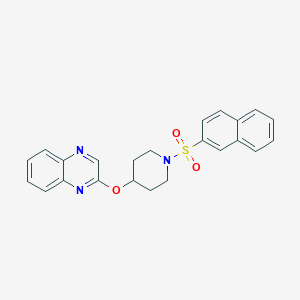
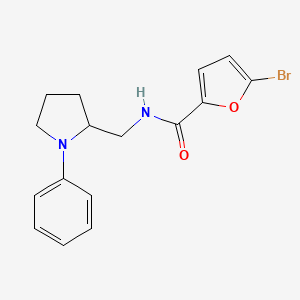
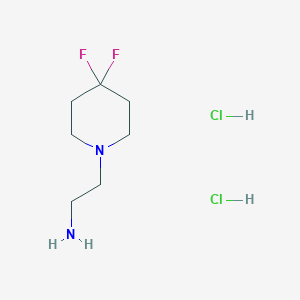
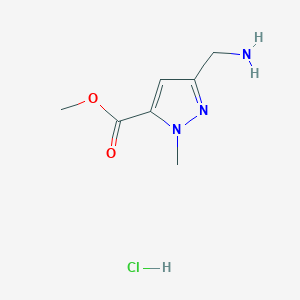
palladium(II)](/img/structure/B2388034.png)
![Rac-[(1s,2r)-2-aminocyclopentyl]acetic acid hydrochloride](/img/structure/B2388035.png)
![1-(4-fluorophenyl)-5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2388037.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide](/img/structure/B2388038.png)